molecular formula C16H12N6S B2801495 2-(3-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine CAS No. 894055-09-5

2-(3-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

Cat. No.: B2801495
CAS No.: 894055-09-5
M. Wt: 320.37
InChI Key: FRBPHCASFVCSSN-UHFFFAOYSA-N
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Description

2-(3-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a heterocyclic compound that features a triazolopyridazine core with pyridine and thioether substituents. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives.

    Introduction of Pyridin-2-yl and Thioether Groups: These groups can be introduced via nucleophilic substitution reactions, often using pyridine derivatives and thiol reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine rings can undergo reduction under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with pyridine or triazole moieties.

    Receptor Binding: Possible applications in the study of receptor-ligand interactions.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The triazolopyridazine core may mimic natural substrates or inhibitors, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the thioether group.

    3-((Pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine: Lacks one of the pyridine rings.

Uniqueness

The presence of both pyridin-2-yl and thioether groups in 2-(3-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine may confer unique properties such as enhanced binding affinity to biological targets or increased stability under certain conditions.

Properties

IUPAC Name

6-pyridin-2-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c1-3-9-17-12(5-1)11-23-16-20-19-15-8-7-14(21-22(15)16)13-6-2-4-10-18-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBPHCASFVCSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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